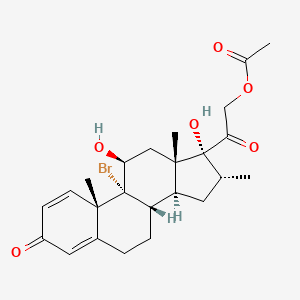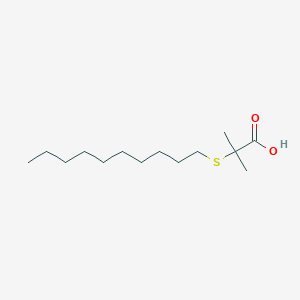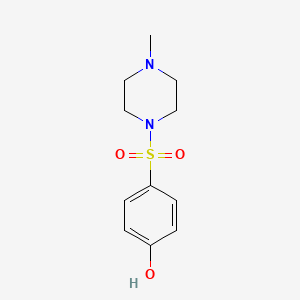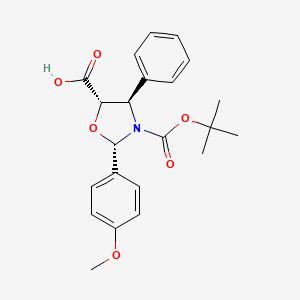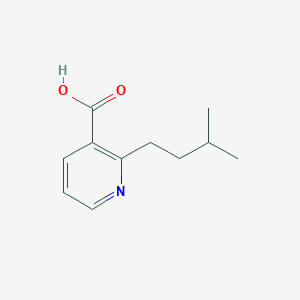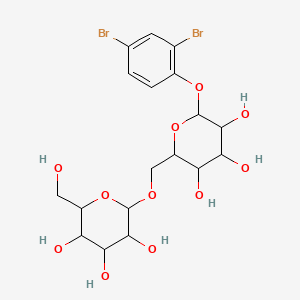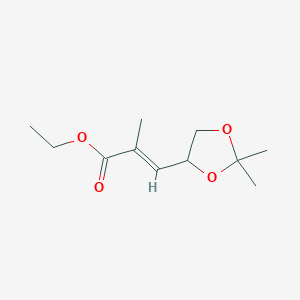
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate is an organic compound with a complex structure that includes an ester functional group and an isopropylidene-protected diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate typically involves multiple steps. One common method starts with the preparation of ethyl (E)-4-hydroxy-2-pentenoate, which is then subjected to various reactions to introduce the isopropylidene-protected diol and the methyl group at the appropriate positions . The reaction conditions often involve the use of organometallic reagents, such as Grignard reagents, and protection-deprotection strategies to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
作用機序
The mechanism by which Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ester and isopropylidene-protected diol groups, which can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes .
類似化合物との比較
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate can be compared with other similar compounds, such as:
Ethyl (2E,4S)-4-hydroxy-2-pentenoate: This compound lacks the isopropylidene protection and has different reactivity and applications.
Ethyl (2E,4S)-4-chloropent-2-enoate: This compound contains a chlorine atom instead of the isopropylidene-protected diol, leading to different chemical properties and uses.
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
ethyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C11H18O4/c1-5-13-10(12)8(2)6-9-7-14-11(3,4)15-9/h6,9H,5,7H2,1-4H3/b8-6+ |
InChIキー |
GYGMOLHWGMLEGA-SOFGYWHQSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1COC(O1)(C)C)/C |
正規SMILES |
CCOC(=O)C(=CC1COC(O1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13841181.png)
![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)

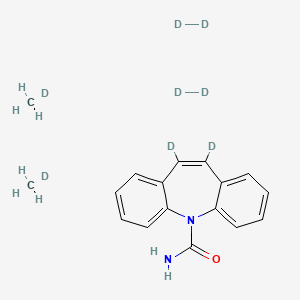
![Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)

